Biochemical Potency: Bcl6-IN-5 Occupies a Micromolar Potency Niche Between Low-nM and High-µM BCL6 Inhibitors
Bcl6-IN-5 demonstrates a pIC50 of 5.82 (approximately 1.5 µM) . This places it in a distinct potency category compared to the ultra-potent BI-3812 (IC50 < 3 nM) and the much weaker inhibitors FX1 (IC50 = 35 µM) and 79-6 (IC50 = 318 µM) . This intermediate activity is a critical differentiator for researchers seeking a compound that provides measurable target engagement without saturating the BCL6 BTB domain at low concentrations.
| Evidence Dimension | Biochemical Inhibition of BCL6 BTB Domain |
|---|---|
| Target Compound Data | pIC50 = 5.82 (~1.5 µM) |
| Comparator Or Baseline | BI-3812 (IC50 < 3 nM); FX1 (IC50 = 35 µM); 79-6 (IC50 = 318 µM) |
| Quantified Difference | ~500-fold less potent than BI-3812; ~23-fold more potent than FX1; ~212-fold more potent than 79-6 |
| Conditions | Cell-free BCL6 BTB domain inhibition assay |
Why This Matters
Selecting Bcl6-IN-5 allows for controlled, intermediate-level target engagement, which is essential for assays where strong inhibition (by BI-3812) or weak inhibition (by FX1/79-6) would confound phenotypic results.
